(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide, also known as MORPH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of redox signaling pathways. TrxR is overexpressed in many cancer cells, and its inhibition by (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It also has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide is its specificity for TrxR, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and stability. Another area of research could be the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity in vivo. Overall, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide shows promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, but more research is needed to fully understand its potential.
Méthodes De Synthèse
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide can be synthesized through a three-step process involving the reaction of 2-chloro-N-(2-morpholin-4-ylethyl)acetamide with thiourea followed by the reaction with cinnamaldehyde. The final product is obtained through recrystallization in ethanol.
Applications De Recherche Scientifique
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMMVQZUZPFBL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.